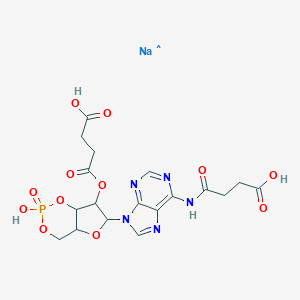
N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt' (dcAMP) is a cyclic nucleotide that plays a crucial role in various biological processes. It is a derivative of adenosine monophosphate (AMP) and is synthesized by the enzyme adenylate cyclase. dcAMP has been extensively studied for its potential applications in scientific research, particularly in the field of cell signaling and gene expression.
Mécanisme D'action
DcAMP acts as a second messenger in cells, binding to and activating PKA. PKA then phosphorylates target proteins, leading to changes in their activity and function. N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt also regulates the activity of ion channels and neurotransmitter release by binding to specific receptors on the cell membrane.
Effets Biochimiques Et Physiologiques
DcAMP has been shown to have a wide range of biochemical and physiological effects. It regulates the activity of enzymes involved in metabolism, gene expression, and cell proliferation. N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt also regulates the activity of ion channels and neurotransmitter release in neurons, leading to changes in neuronal excitability and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
DcAMP is a potent activator of PKA and has been widely used in scientific research to study the role of cyclic nucleotides in various biological processes. Its stability and solubility in aqueous solutions make it ideal for use in biochemical assays and cell culture experiments. However, its potency and specificity can also make it difficult to use in certain experiments, and its effects can be influenced by factors such as cell type and experimental conditions.
Orientations Futures
There are several areas of future research that could be explored using N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt. One area of interest is the role of cyclic nucleotides in regulating mitochondrial function and energy metabolism. Another area of interest is the use of N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt as a tool for studying the regulation of ion channels and neurotransmitter release in neurons. Additionally, N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt could be used to investigate the role of PKA in regulating gene expression and cell proliferation in various cell types.
Méthodes De Synthèse
DcAMP can be synthesized by reacting AMP with succinic anhydride in the presence of a catalyst such as pyridine. The resulting product, N6,2/'-O-Disuccinyladenosine, is then phosphorylated by the enzyme adenylate cyclase to form N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt. The sodium salt form of N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt is commonly used in research due to its stability and solubility in aqueous solutions.
Applications De Recherche Scientifique
DcAMP has been widely used in scientific research to study the role of cyclic nucleotides in various biological processes. It is a potent activator of protein kinase A (PKA), which plays a key role in regulating cellular processes such as metabolism, gene expression, and cell proliferation. N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt has also been used to study the regulation of ion channels and neurotransmitter release in neurons.
Propriétés
Numéro CAS |
102783-27-7 |
|---|---|
Nom du produit |
N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt |
Formule moléculaire |
C18H19N5NaO12P |
Poids moléculaire |
552.3 g/mol |
InChI |
InChI=1S/C18H20N5O12P.Na/c24-9(1-2-10(25)26)22-16-13-17(20-6-19-16)23(7-21-13)18-15(34-12(29)4-3-11(27)28)14-8(33-18)5-32-36(30,31)35-14;/h6-8,14-15,18H,1-5H2,(H,25,26)(H,27,28)(H,30,31)(H,19,20,22,24); |
Clé InChI |
JZQVPHUIEVDOIX-UHFFFAOYSA-N |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OP(=O)(O1)O.[Na] |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OP(=O)(O1)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



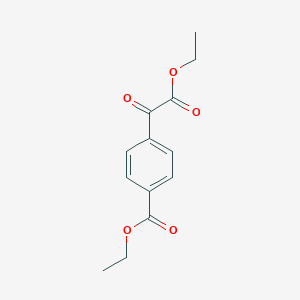
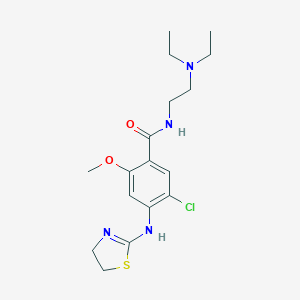
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)
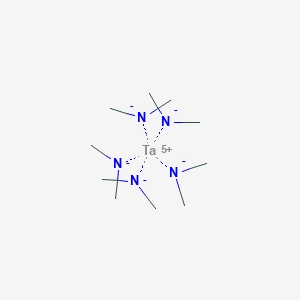

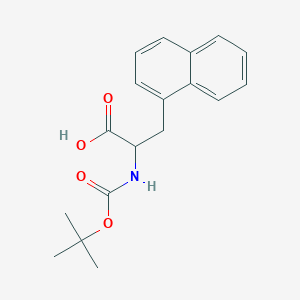

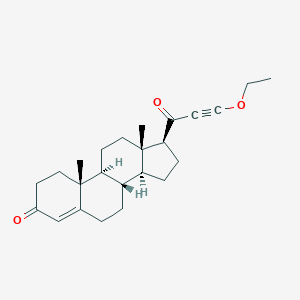

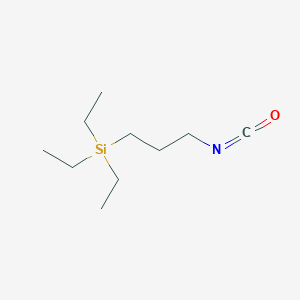
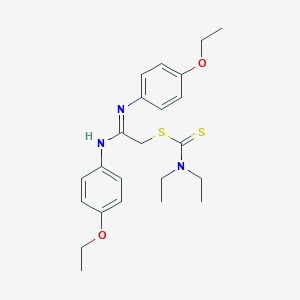
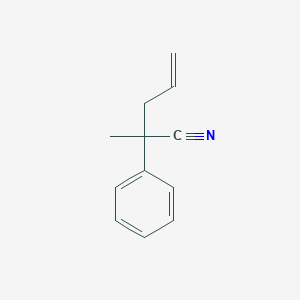
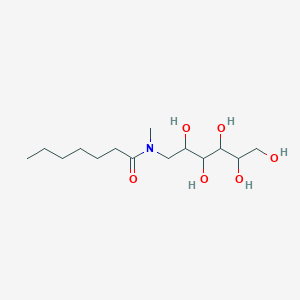
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)